molecular formula C16H13NO3S B2790621 Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate CAS No. 392248-57-6

Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate

Cat. No. B2790621
CAS RN: 392248-57-6
M. Wt: 299.34
InChI Key: MUJYRWJBDIBWNE-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate is a chemical compound that has been studied for various applications. It is related to the benzo[d]thiazol-2-yl class of compounds, which have been found to have potential in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of related compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

These compounds have been synthesized via various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using a variety of techniques. For example, their solubility in organic solvents and selectivity for certain ions have been studied .

Future Directions

The future directions for research on these compounds could involve further studies to confirm their binding with human A2A receptor for the design and development of potent antagonists . Additionally, more research is needed to fully understand their mechanism of action and potential applications in various fields.

Mechanism of Action

Target of Action

Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate is a compound that has been found to have potent activity as a quorum sensing inhibitor . Quorum sensing is a well-known term for describing bacterial cell–cell communication . The primary targets of this compound are the LasB and PqsR systems in Gram-negative bacteria .

Mode of Action

The compound interacts with its targets by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to coordinate their behavior in response to changes in population density . By inhibiting these pathways, the compound disrupts the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .

Pharmacokinetics

Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of quorum sensing in bacteria . This leads to a reduction in the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors . This makes the compound a potential candidate for the development of new antimicrobial treatments .

Action Environment

The action of Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate is influenced by the environment in which it is used. For example, the compound’s solubility properties could affect its efficacy in different environments . Additionally, the compound’s activity could be influenced by factors such as the presence of other substances, pH, temperature, and the specific strain of bacteria being targeted .

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(11-19-12-6-2-1-3-7-12)20-10-15-17-13-8-4-5-9-14(13)21-15/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJYRWJBDIBWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate

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